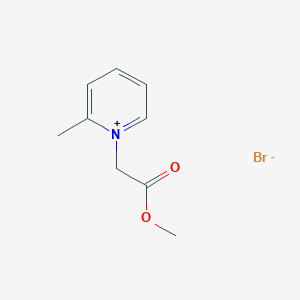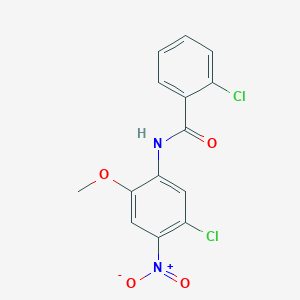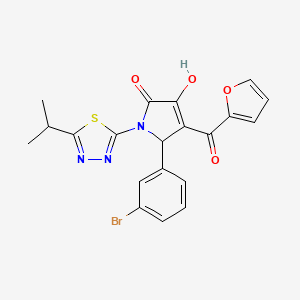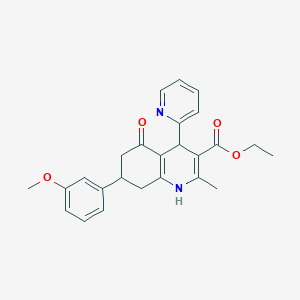
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Overview
Description
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.00514 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phase Equilibria in Absorption Refrigeration Technology
Bromide-based ionic liquids, including compounds structurally related to 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide, have been explored for their thermodynamic and physicochemical properties. These properties are particularly relevant in the context of absorption refrigeration technology. The (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of binary mixtures composed of bromide-based ionic liquid (IL) and water were measured, highlighting the potential of these ILs as working fluids in absorption refrigeration systems. This research supports the modeling of theoretical cycles using such ILs, aiming to improve the coefficient of performance (COP) of absorption refrigeration technologies, comparing favorably with traditional working fluids like LiBr + water systems (Królikowska, Paduszyński, & Zawadzki, 2019).
Electrochemical Oxidation Studies
The electrochemical behavior of bispyridinium oximes, related to this compound, was studied to understand their oxidation mechanisms. These studies, conducted on a glassy-carbon electrode using cyclic and square-wave voltammetry, reveal insights into the electro-oxidation processes of these compounds, which are crucial for various electrochemical applications. Such research provides foundational knowledge for the development of novel electrochemical sensors or catalysis systems (Novak, Komorsky-Lovrič, Žunec, & Vrdoljak, 2013).
Green Chemistry and Ether Cleavage
Research has also focused on the application of bromide ions in ionic liquid forms, such as 1-n-butyl-3-methylimidazolium bromide, for the nucleophilic displacement reactions aimed at regenerating phenols from aryl alkyl ethers. This method represents a green chemistry approach, offering an environmentally friendly alternative for the cleavage of ethers, demonstrating the versatility of bromide-based ionic liquids in synthetic organic chemistry (Boovanahalli, Kim, & Chi, 2004).
Nonlinear Optical Materials
The preparation and characterization of colorless 4-amino-1-methylpyridinium benzenesulfonate salts, structurally akin to this compound, have been studied for their potential applications in second-order nonlinear optics. These studies contribute to the understanding of how such ionic compounds can be engineered for advanced optical materials, showcasing the broader applicability of pyridinium derivatives in photonics and optoelectronics (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Properties
IUPAC Name |
methyl 2-(2-methylpyridin-1-ium-1-yl)acetate;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.BrH/c1-8-5-3-4-6-10(8)7-9(11)12-2;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZQIUBEOVWRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)OC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate](/img/structure/B4053031.png)
![2-(2-methoxy-5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4053041.png)
![1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4053047.png)
![6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4053062.png)
![N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4053064.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053067.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4053070.png)
![2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4053071.png)


![5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B4053113.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate](/img/structure/B4053121.png)
